2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluoro, methoxy, and oxopiperidinyl groups
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Oxopiperidinyl Group: The oxopiperidinyl group is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine derivative reacts with the benzamide core.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxopiperidinyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the oxopiperidinyl group, which may result in different biological activities and chemical properties.
2-chloro-6-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide: The position of the oxopiperidinyl group is different, potentially leading to variations in reactivity and interactions with molecular targets.
2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Contains a pyrrolidinyl group instead of a piperidinyl group, which may affect its chemical behavior and applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLMCKHDPIMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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